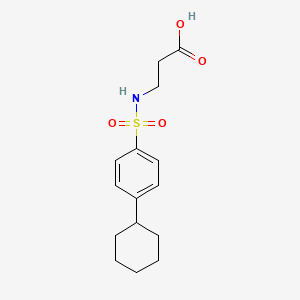
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, also known as DMPIU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMPIU is a urea derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
作用機序
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Additionally, this compound has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
実験室実験の利点と制限
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the research on 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea. One potential direction is the development of this compound analogs with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on cellular processes. Overall, this compound has significant potential for the development of new therapeutic agents and warrants further investigation.
合成法
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea involves the condensation of 2,3-dimethoxyaniline with 1-ethyl-2-oxoindoline-5-carboxylic acid followed by the reaction of the resulting intermediate with phosgene and urea. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to improve the yield and purity of this compound.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-4-22-15-9-8-13(10-12(15)11-17(22)23)20-19(24)21-14-6-5-7-16(25-2)18(14)26-3/h5-10H,4,11H2,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXOCNUBNCGUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


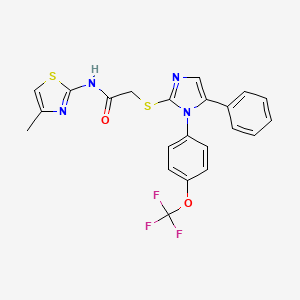
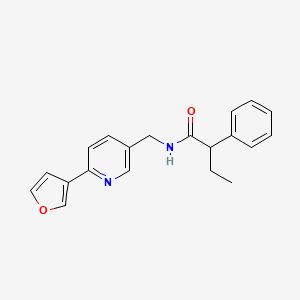

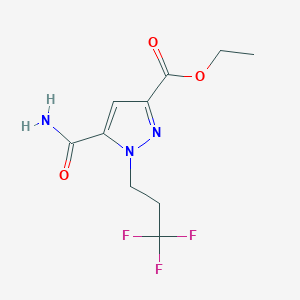
![2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B3006730.png)

![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)
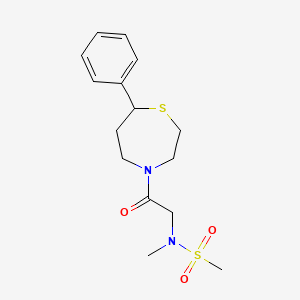
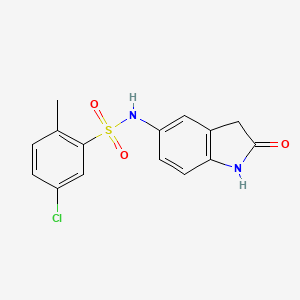
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
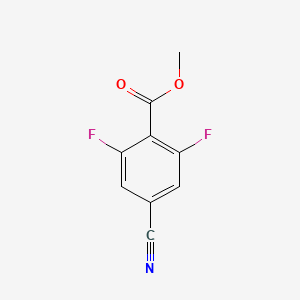
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
